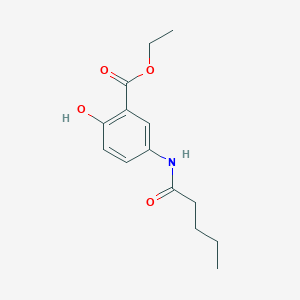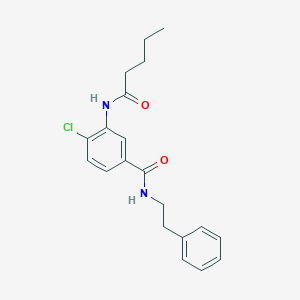![molecular formula C30H27ClN2O2 B308979 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308979.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound may be able to alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and neurodegenerative diseases, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antioxidant effects, which may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, this compound has been shown to be relatively stable and has a long shelf life. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are a number of future directions for research on 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is in the development of this compound analogs that may have improved efficacy or fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify the specific genes and pathways that are affected by the compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid followed by reduction of the nitro group to form the amine. The amine is then coupled with N-(2-phenylethyl)benzamide under appropriate conditions to yield this compound.
Applications De Recherche Scientifique
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-phenylethyl)benzamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
Propriétés
Formule moléculaire |
C30H27ClN2O2 |
|---|---|
Poids moléculaire |
483 g/mol |
Nom IUPAC |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O2/c31-27-17-16-25(30(35)32-19-18-22-10-4-1-5-11-22)20-28(27)33-29(34)21-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-17,20,26H,18-19,21H2,(H,32,35)(H,33,34) |
Clé InChI |
NKZGVZOQZSBBTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



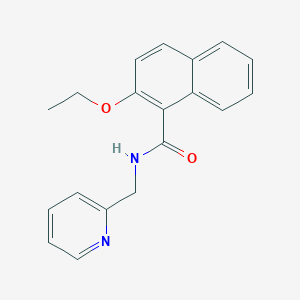
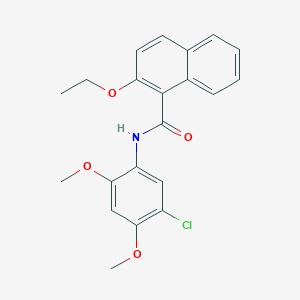
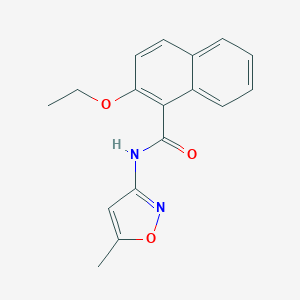


![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
